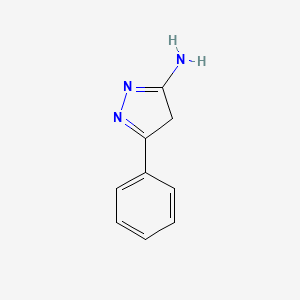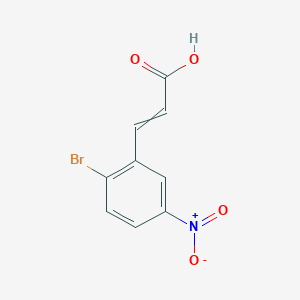
Methyl 4-(2-fluoro-5-methylpyridin-4-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2-fluoro-5-methylpyridin-4-yl)benzoate is an organic compound that belongs to the class of benzoic acid esters. These compounds are often used in various chemical and pharmaceutical applications due to their unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-fluoro-5-methylpyridin-4-yl)benzoate typically involves the esterification of 4-(2-Fluoro-5-methyl-pyridin-4-yl)-benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and purification techniques such as distillation or crystallization ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
This compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, it might be used to study enzyme interactions or as a ligand in binding studies.
Medicine
Industry
In the industrial sector, it could be used in the manufacture of specialty chemicals or as a precursor in polymer synthesis.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Fluoro-5-methyl-pyridin-4-yl)-benzoic acid
- 4-(2-Fluoro-5-methyl-pyridin-4-yl)-benzoic acid ethyl ester
- 4-(2-Fluoro-5-methyl-pyridin-4-yl)-benzoic acid propyl ester
Uniqueness
The presence of the fluorine atom and the specific ester group in Methyl 4-(2-fluoro-5-methylpyridin-4-yl)benzoate might confer unique reactivity and binding properties compared to its analogs. These differences can be crucial in determining its suitability for specific applications.
Propiedades
Fórmula molecular |
C14H12FNO2 |
|---|---|
Peso molecular |
245.25 g/mol |
Nombre IUPAC |
methyl 4-(2-fluoro-5-methylpyridin-4-yl)benzoate |
InChI |
InChI=1S/C14H12FNO2/c1-9-8-16-13(15)7-12(9)10-3-5-11(6-4-10)14(17)18-2/h3-8H,1-2H3 |
Clave InChI |
WRPOLTGPUILKHM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=C1C2=CC=C(C=C2)C(=O)OC)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[2-(4-Chloro-3-formyl-phenyl)-ethyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B8317955.png)
![6-(6-{[(Benzyloxy)carbonyl]amino}hexanamido)hexanoic acid](/img/structure/B8317961.png)



